(1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime
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Overview
Description
(1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the reaction of hydroxylamine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime typically involves the reaction of 4-isopropoxy-3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
(1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Acetaldoxime: A simpler oxime with the formula C2H5NO, used in chemical synthesis.
Oxime Esters: Versatile building blocks in heterocyclic chemistry.
Uniqueness
(1E)-4-Isopropoxy-3-methoxy-benzaldehyde oxime is unique due to its specific substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-10-5-4-9(7-12-13)6-11(10)14-3/h4-8,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPRUMWJACKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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